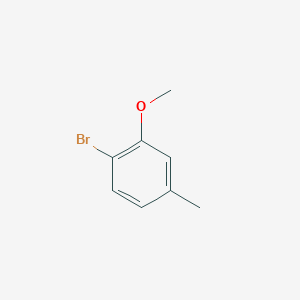

2-Bromo-5-methylanisole

説明

Contextualization within Halogenated Anisole (B1667542) Chemistry

Anisole, or methoxybenzene, is an aromatic ether characterized by a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring. gunjalindustries.com This methoxy group is an electron-donating group that activates the aromatic ring, making it more reactive than benzene towards electrophilic aromatic substitution reactions like halogenation. gunjalindustries.comvedantu.com The methoxy group directs incoming electrophiles to the ortho and para positions of the ring. gunjalindustries.comvedantu.com

Halogenated anisoles are a class of compounds where one or more hydrogen atoms on the anisole's benzene ring are replaced by halogens (fluorine, chlorine, bromine, or iodine). brainly.inkuleuven.be The process of introducing a halogen, known as halogenation, is a type of electrophilic aromatic substitution. brainly.in For instance, the bromination of anisole with bromine, often in a solvent like ethanoic acid, yields a mixture of ortho- and para-bromoanisole. vedantu.combrainly.in The para isomer is typically the major product due to less steric hindrance from the bulky methoxy group. vedantu.com

2-Bromo-5-methylanisole is a specific example of a halogenated anisole, featuring a bromine atom at the C2 position and a methyl group at the C5 position relative to the methoxy group. Its chemical reactivity is shaped by the interplay of these substituents on the aromatic ring. cymitquimica.com Halogenated anisoles, including various bromoanisoles, are not just synthetic creations; they are also recognized as ubiquitous organic compounds in the environment, often produced naturally by marine organisms. nih.govrsc.orgnih.gov Research into their physicochemical properties, such as vapor pressure and water solubility, is crucial for modeling their environmental fate. nih.gov

Significance of this compound in Contemporary Organic Synthesis

The primary significance of this compound in chemical research lies in its utility as a versatile intermediate in organic synthesis. The presence of the bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

One of the most important applications is in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex, to form biaryl compounds—a structural motif common in pharmaceuticals and advanced materials. this compound can serve as the organohalide partner in such reactions. For example, it can be converted into a boronic ester, such as 2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is a key reagent for subsequent Suzuki couplings.

Furthermore, the bromine atom allows for the formation of a Grignard reagent. oakwoodchemical.com By reacting this compound with magnesium metal, the corresponding Grignard reagent, (2-methoxy-4-methylphenyl)magnesium bromide, can be prepared. google.com This organometallic compound is a potent nucleophile and base, widely used to form new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and esters. google.com

Its role as a synthetic building block is demonstrated in the total synthesis of complex natural products. For instance, it has been used as a starting material in the synthesis of (+)-curcuphenol, a sesquiterpenoid. In one reported synthesis, the Grignard reagent derived from this compound was coupled with another fragment to construct the core structure of the target molecule. Similarly, the related isomer 2-Bromo-4-methylanisole (B1265754) is used in synthesizing molecules like 1,8-dimethoxy-4-methylanthraquinone and is a starting material for the sesquiterpene (±)-herbertenolide. sigmaaldrich.com

Evolution of Research on this compound and Related Bromoanisoles

Initial research interest in bromoanisoles was predominantly driven by their utility in organic synthesis, as exemplified by the applications of isomers like 2-bromoanisole (B166433) in Heck reactions, Buchwald-Hartwig aminations, and Ullmann condensations. wikipedia.org Early work focused on developing synthetic methodologies, such as the synthesis of this compound from 2-Bromo-5-methylphenol (B88109) via methylation. A process for producing 2-bromo-5-methoxybenzyl bromide from 3-methylanisole (B1663972) has also been patented, highlighting its role as a useful intermediate in the chemical industry, particularly for pharmaceuticals. google.com

However, the scope of research has expanded significantly over the past few decades. Scientists discovered that bromoanisoles and other halogenated natural products (HNPs) are not confined to the laboratory but are actively produced by marine life, including macroalgae ("seaweeds") and cyanobacteria. rsc.orgdiva-portal.org This has spurred a new wave of research focused on environmental chemistry.

Studies have now identified and quantified various bromoanisoles, such as 2,4-dibromoanisole (B1585499) and 2,4,6-tribromoanisole, in macroalgae from coastal regions of the Baltic Sea and the Atlantic. rsc.orgdiva-portal.org This research is important for understanding the environmental pathways of these compounds, including their bioaccumulation in the aquatic food web and potential human exposure through consumption of sea vegetables. rsc.org Further environmental studies have investigated the sea-air exchange and atmospheric transport of bromoanisoles, tracking their movement from temperate to arctic regions. nih.govnih.govuio.no This research helps to understand the global distribution and fate of these naturally produced compounds, which may act as precursors to more complex molecules found in inland waters. nih.govuio.no The evolution of research from synthetic utility to environmental significance illustrates a more holistic understanding of bromoanisoles in the chemical and biological world.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERVAQHUJAFULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446815 | |

| Record name | 2-Bromo-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95740-49-1 | |

| Record name | 2-Bromo-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95740-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Methylanisole and Its Analogues

Regioselective Bromination Strategies

Achieving regioselectivity is the primary challenge in the synthesis of substituted aromatic compounds like 2-Bromo-5-methylanisole. The starting material, typically a methylanisole isomer, possesses two activating groups (methoxy and methyl) that direct electrophilic substitution to multiple positions on the aromatic ring. The choice of brominating agent, solvent, and catalyst is paramount in directing the bromine atom to the desired position.

Electrophilic aromatic substitution (SEAr) is the most direct route for introducing a bromine atom onto the anisole (B1667542) ring. The outcome of the reaction is governed by the electronic and steric effects of the substituents already present. In the case of substituted anisoles, the strong electron-donating and ortho-, para-directing nature of the methoxy (B1213986) group typically dominates the reaction's regioselectivity. solubilityofthings.comuci.edu

Several reagent systems have been developed to achieve regioselective bromination:

N-Bromosuccinimide (NBS) in Acetonitrile (B52724) : The use of NBS in acetonitrile is an effective method for the regiospecific nuclear bromination of methoxy-containing aromatic compounds. mdma.ch This system promotes an ionic reaction pathway, leading exclusively to ring bromination while avoiding the side-chain bromination that can occur in other solvents like carbon tetrachloride (CCl₄). mdma.chacs.org For example, the bromination of 4-methylanisole (B47524) with NBS in acetonitrile yields 2-bromo-4-methylanisole (B1265754), demonstrating ortho-bromination to the strongly activating methoxy group. acs.orgmdma.ch

Ammonium (B1175870) Bromide (NH₄Br) with an Oxidant : A combination of ammonium bromide with an oxidant such as hydrogen peroxide (H₂O₂) or Oxone® provides a mild and regioselective method for bromination. mdma.chresearchgate.net These reactions are often highly para-selective. However, if the para-position is already occupied, as in p-methylanisole, bromination occurs at the ortho-position. mdma.chresearchgate.net

Iron(III) Nitrate (B79036) and Alkali Metal Bromides : A system utilizing iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and potassium bromide (KBr) has been shown to effectively brominate anisole analogues at room temperature. This method can be scaled up to the gram level. For instance, the bromination of 3-methylanisole (B1663972) with this system yields a mixture of isomers, primarily 4-bromo-3-methylanisole (B1266121). rsc.org

The table below summarizes the outcomes of various electrophilic bromination methods on methylanisole isomers.

| Starting Material | Brominating Agent/System | Major Product(s) | Reference(s) |

| 4-Methylanisole | NBS / CH₃CN | 2-Bromo-4-methylanisole | mdma.ch, acs.org |

| 4-Methylanisole | NH₄Br / H₂O₂ | 2-Bromo-4-methylanisole | mdma.ch |

| 3-Methylanisole | Fe(NO₃)₃·9H₂O / KBr | 4-Bromo-3-methylanisole | rsc.org |

| 2,5-Dimethylanisole | NBS / CH₃CN | 4-Bromo-2,5-dimethylanisole | mdma.ch |

While the target compound, this compound, is a product of ring halogenation, understanding radical halogenation of the alkyl side chain is crucial as it represents a competing reaction pathway. Free-radical bromination, typically employing N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or under UV light, selectively brominates the benzylic position of alkylbenzenes. daneshyari.compearson.comlibretexts.org

In the context of methylanisoles, the choice of solvent can dictate the reaction pathway. Using NBS in a nonpolar solvent like carbon tetrachloride (CCl₄) tends to favor free-radical substitution on the methyl group, whereas polar solvents like acetonitrile promote the ionic, electrophilic substitution on the aromatic ring. mdma.ch This competition is a key consideration in synthesis design. For example, reacting 2,3-dimethylanisole (B146749) with NBS in CCl₄ results in a mixture of ring and side-chain brominated products, while the same reaction in acetonitrile yields only the nuclear bromination product. mdma.ch In some cases, this side-chain halogenation is a deliberate first step in a multistep synthesis. google.com

Due to the challenges in controlling regioselectivity in a single electrophilic substitution step, multistep synthetic sequences are often required to produce specific isomers like this compound. libretexts.org These routes involve strategically introducing, modifying, or removing functional groups to ensure the correct final arrangement of substituents.

A common strategy involves the use of the Sandmeyer reaction. For example, an appropriately substituted aniline, such as 2-methoxy-5-methylaniline, can be converted to its corresponding diazonium salt and subsequently treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom at the desired position.

Another multistep approach involves the bromination of a phenol (B47542) precursor followed by methylation. For instance, one could potentially synthesize 2-bromo-5-methylphenol (B88109) from m-cresol (B1676322), and then methylate the hydroxyl group using a reagent like dimethyl sulfate (B86663) or methyl iodide to yield the final this compound product. chemicalbook.com

A patented process highlights a one-pot, two-step synthesis of an analogue, 2-bromo-5-methoxybenzyl bromide, from 3-methylanisole. google.com

Radical Bromination : 3-methylanisole is first treated with NBS and AIBN in cyclohexane (B81311) to form 3-methoxybenzyl bromide via side-chain bromination. google.com

Electrophilic Bromination : Without isolating the intermediate, more NBS is added along with a polar solvent system (THF/water) to achieve bromination on the aromatic ring, yielding the final product. google.com

Radical Halogenation Pathways on Alkyl Side Chains

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. Several "green" approaches have been developed for the synthesis of brominated anisoles, aiming to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

Alternative Reagents : The use of hydrogen peroxide or Oxone® as oxidants with ammonium bromide as the bromine source is considered an environmentally safer method, as the primary byproduct is water. mdma.chresearchgate.net Dimethyl carbonate (DMC) is also promoted as a green methylating agent, serving as a less toxic alternative to traditional reagents like dimethyl sulfate. google.com

Alternative Solvents : Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, have been used as both the solvent and a bromine source for the bromination of m-methyl anisole. patsnap.com This avoids the use of volatile and often hazardous organic solvents.

Energy-Efficient Technologies : Microwave-assisted organic synthesis (MAOS) and continuous flow reactors are technologies that can significantly reduce reaction times, improve energy efficiency, and allow for easier scaling up of processes. acs.orgresearchgate.net The synthesis of 4-bromo-3-methylanisole via oxidative bromination has been successfully scaled up using a continuous flow microwave process, achieving high throughput and yield in a very short time. acs.org

Optimization of Reaction Conditions for High Purity and Yield

To obtain this compound or its analogues with high purity and in high yield, meticulous optimization of reaction conditions is essential. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations.

A study on the iodination of m-cresol methyl ether (3-methylanisole) highlights a detailed optimization process to control regioselectivity between sterically and electronically favored positions. rsc.org By carefully selecting a dual-ligand catalyst system and additives, researchers were able to direct the substitution to a sterically accessible position that would otherwise be disfavored. rsc.org This principle of fine-tuning reaction parameters is directly applicable to achieving selective bromination.

The use of continuous flow microwave reactors offers a platform for rapid reaction optimization. researchgate.net By adjusting flow rates and microwave power, a large number of conditions can be screened quickly to identify the optimal settings for yield and productivity. acs.orgresearchgate.net For example, the synthesis of 4-bromo-3-methylanisole in a flow reactor was optimized to achieve a 79% yield with a residence time of just 1.3 minutes. acs.org

The table below shows an example of reaction optimization for the bromination of anisole.

| Parameter Varied | Conditions | Yield (%) | Reference |

| Catalyst Salt | Fe(NO₃)₃·9H₂O | 92 | rsc.org |

| FeCl₃ | 20 | rsc.org | |

| FeBr₃ | 45 | rsc.org | |

| Molar Ratio | 1:1.25:1.25 (Anisole:Fe Salt:KBr) | 92 | rsc.org |

| (Substrate:Catalyst:Br Source) | 1:1:1.25 (Anisole:Fe Salt:KBr) | 88 | rsc.org |

| 1:0.75:1.25 (Anisole:Fe Salt:KBr) | 85 | rsc.org |

Purification Techniques for this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and isomers. Standard laboratory and industrial techniques are employed for this purpose.

Crystallization/Recrystallization : This is a common and effective method for purifying solid compounds. One documented procedure involves dissolving the crude product in a hot nonpolar solvent like heptane, followed by cooling to induce crystallization. The pure crystals are then collected by filtration, washed, and dried under vacuum. google.com

Distillation : For liquid products, vacuum distillation is often the preferred method of purification. This compound and its isomers have boiling points that allow for separation from less volatile or more volatile impurities under reduced pressure. The reported boiling point for the analogue 2-bromo-4-methylanisole is 124-125 °C at 20 mmHg. sigmaaldrich.com

Chromatography : High-performance liquid chromatography (HPLC) and column chromatography are powerful techniques for separating complex mixtures, particularly isomers with similar physical properties. Reverse-phase HPLC has been shown to be effective for the analysis and preparative separation of brominated anisole derivatives.

Aqueous Workup : A standard workup procedure often precedes final purification. This can involve washing the reaction mixture with a quenching solution (e.g., sodium sulfite (B76179) to remove excess bromine), followed by washing with water or brine, drying the organic layer, and evaporating the solvent. patsnap.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal integrations, a complete structural assignment of 2-Bromo-5-methylanisole can be achieved.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents.

The signal for the methyl group (C₅-CH₃) appears as a sharp singlet, integrating to three protons. rsc.org Similarly, the methoxy group protons (-OCH₃) also produce a singlet integrating to three protons, typically found at a slightly higher chemical shift due to the deshielding effect of the adjacent oxygen atom. rsc.org The aromatic region of the spectrum shows three distinct signals, corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicity) are dictated by spin-spin coupling with neighboring protons and are crucial for confirming the 1,2,4-substitution pattern. The proton at the C6 position (H-6) typically appears as a doublet, coupled to H-4. The proton at the C4 position (H-4) appears as a doublet of doublets, as it is coupled to both H-3 and H-6. The proton at the C3 position (H-3), being ortho to the electron-donating methoxy group, is generally the most shielded (lowest chemical shift) and appears as a doublet, coupled to H-4. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~7.36 | Doublet (d) | 1H | H-6 |

| ~7.03 | Doublet of Doublets (dd) | 1H | H-4 |

| ~6.82 | Doublet (d) | 1H | H-3 |

| ~3.86 | Singlet (s) | 3H | -OCH₃ |

Data are representative and compiled from typical values found in the literature. rsc.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In the proton-decoupled spectrum of this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the methyl and methoxy carbons.

The carbon atom attached to the bromine (C2) is significantly influenced by the halogen's electronegativity and heavy atom effect, appearing at a distinct chemical shift. The carbon attached to the oxygen of the methoxy group (C1) is highly deshielded and appears at a low field (high ppm value). The carbons of the methyl and methoxy groups appear at high fields (low ppm values). The remaining aromatic carbons can be assigned based on established substituent chemical shift effects and by comparison with data from related substituted anisole (B1667542) compounds. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~156.8 | C1 (-OCH₃) |

| ~138.5 | C5 (-CH₃) |

| ~133.5 | C4 |

| ~131.0 | C6 |

| ~115.2 | C2 (-Br) |

| ~110.5 | C3 |

| ~56.5 | -OCH₃ |

Assignments are based on established substituent effects and data for analogous structures. researchgate.net

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are employed to unambiguously confirm the structural assignments by revealing through-bond and through-space correlations between nuclei. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.educreative-biostructure.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, confirming the H-3/H-4 and H-4/H-6 connectivities. The absence of a correlation between H-3 and H-6 would verify their meta relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comsdsu.edu It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²JHC and ³JHC). harvard.edusdsu.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methoxy protons (-OCH₃) to the C1 carbon.

A correlation from the methyl protons (C₅-CH₃) to carbons C4, C5, and C6.

Correlations from the aromatic proton H-3 to carbons C1, C2, and C5, confirming its position relative to the substituents.

¹³C NMR Spectral Assignment and Interpretation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These methods are highly effective for identifying functional groups and can provide insights into molecular structure and conformation.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The assignment of these bands is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy.

Table 3: Principal Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretching | IR, Raman |

| 2980-2840 | Aliphatic C-H Stretching (in -CH₃ and -OCH₃) | IR, Raman |

| 1600-1580 | Aromatic C=C Ring Stretching | IR, Raman |

| 1500-1400 | Aromatic C=C Ring Stretching / CH₃ Asymmetric Bending | IR, Raman |

| 1270-1230 | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) | IR (Strong) |

| 1050-1020 | Symmetric C-O-C Stretching (Aryl-Alkyl Ether) | IR, Raman |

Data compiled from characteristic frequency ranges for substituted anisoles. researchgate.net

The high-frequency region (>3000 cm⁻¹) is characterized by C-H stretching vibrations of the aromatic ring. Just below 3000 cm⁻¹, the C-H stretching modes of the methyl and methoxy groups are observed. The region from 1400 to 1600 cm⁻¹ contains characteristic C=C stretching vibrations of the benzene ring. The strong absorption band associated with the asymmetric C-O-C stretching of the aryl-alkyl ether linkage is a key diagnostic peak, typically appearing around 1250 cm⁻¹. researchgate.net The C-Br stretching vibration is expected at lower wavenumbers, generally below 700 cm⁻¹, and is often more prominent in the Raman spectrum.

For anisole and its derivatives, a key structural feature is the conformation of the methoxy group relative to the aromatic ring. The primary conformational variable is the dihedral angle defined by the C(aromatic)-C(aromatic)-O-C(methyl) atoms. The methoxy group can adopt a planar conformation (coplanar with the benzene ring) or a non-planar (perpendicular) conformation. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating this conformational landscape. researchgate.net DFT calculations can determine the potential energy surface for the rotation of the methoxy group, identifying the global minimum energy structure and the energy barriers between different conformers. The presence of the ortho-bromo substituent in this compound introduces steric and electronic effects that influence the preferred conformation.

Vibrational spectroscopy serves as an experimental method to validate these computational findings. Different conformers, possessing different symmetries, will exhibit distinct vibrational spectra. researchgate.net For example, specific vibrational modes, such as the C-O-C stretching or out-of-plane bending modes, may shift in frequency or change in intensity depending on the methoxy group's orientation. By comparing the experimentally observed IR and Raman spectra with the spectra predicted by DFT for each potential conformer, the dominant conformation in the sample can be identified.

Vibrational Mode Assignment and Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

In mass spectrometry, this compound (C₈H₉BrO) undergoes ionization to form a molecular ion (M⁺•). Due to the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio, the mass spectrum exhibits a characteristic pair of molecular ion peaks of nearly equal intensity at M⁺• and (M+2)⁺•. savemyexams.com The molecular ion with the ⁷⁹Br isotope has a nominal mass of 200 amu, while the ion with the ⁸¹Br isotope has a mass of 202 amu.

The molecular ions are energetically unstable and subsequently break down into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. libretexts.org Common fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): Cleavage of the O–CH₃ bond results in a fragment ion with a loss of 15 Da. This is a common fragmentation for anisole derivatives.

Loss of a methoxy radical (•OCH₃): This fragmentation pathway leads to a loss of 31 Da.

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting phenoxy cation can expel a neutral CO molecule, corresponding to a mass loss of 28 Da.

Loss of a bromo radical (•Br): Cleavage of the C–Br bond results in a significant fragment corresponding to the loss of 79 or 81 Da.

The analysis of these fragments helps to confirm the presence of the methoxy and bromo-substituted toluene (B28343) structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br isotope) | m/z (for ⁸¹Br isotope) | Proposed Fragment Ion | Neutral Loss |

| 200 | 202 | [C₈H₉BrO]⁺• (Molecular Ion) | - |

| 185 | 187 | [C₇H₆BrO]⁺ | •CH₃ |

| 157 | 159 | [C₆H₆Br]⁺ | •CH₃, CO |

| 121 | 121 | [C₈H₉O]⁺ | •Br |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. uni-saarland.de This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, as each unique formula has a distinct theoretical exact mass. rsc.org

For this compound, the calculated monoisotopic mass is 199.98368 Da. nih.gov HRMS can experimentally verify this exact mass, confirming the elemental composition of C₈H₉BrO and distinguishing it from other potential compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds or for analyzing complex mixtures.

Molecular Ion Analysis and Fragmentation Patterns

X-ray Crystallography for Solid-State Structure Determination

While X-ray crystallography provides unparalleled structural detail, its application requires that the compound can be grown into a single crystal of suitable quality. Although specific crystallographic data for this compound is not widely published, an analysis would provide the parameters listed in Table 2. Such data is critical for understanding intermolecular interactions, such as crystal packing forces, and for correlating the solid-state structure with its physical properties. For analogous bromoanisole compounds, this technique has been essential for resolving ambiguities in substituent positioning and molecular conformation.

Table 2: Parameters Determined by X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C–Br, C–O, C–C). |

| Bond Angles | The angles formed by three connected atoms (e.g., C–O–C, C–C–Br). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | The distances and geometries of non-covalent interactions like van der Waals forces. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org For 2-Bromo-5-methylanisole, DFT calculations, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are employed to elucidate various molecular attributes. researchgate.nettandfonline.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable, low-energy three-dimensional arrangement of atoms in a molecule. researchgate.net For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface. The process involves iteratively solving the electronic Schrödinger equation to find the equilibrium geometry. tau.ac.il The resulting optimized structure provides a reliable model of the molecule's shape. Studies on related anisole (B1667542) derivatives show that the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring is a key structural feature. researchgate.net

Table 1: Predicted Structural Parameters for this compound Note: The following data is representative of typical values derived from DFT calculations on similar aromatic compounds and is presented for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (ring) | ~1.36 Å |

| Bond Length | O-CH3 | ~1.43 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | ~0° or ~180° (near planar) |

The electronic characteristics of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netgoogle.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net For this compound, the electron-donating methoxy and methyl groups are expected to raise the HOMO energy level, while the electron-withdrawing bromine atom influences the charge distribution. DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap. acs.org

Table 2: Illustrative Frontier Orbital Energies Note: These values are hypothetical examples based on typical DFT results for substituted anisoles.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Region of highest electron density, susceptible to electrophilic attack |

| LUMO Energy | -1.10 | Region of lowest electron density, susceptible to nucleophilic attack |

| Energy Gap (ΔE) | 4.75 | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory. tandfonline.comuni-muenchen.de In this compound, significant interactions are expected, such as the delocalization of lone pair electrons from the methoxy oxygen atom into the antibonding π* orbitals of the aromatic ring (n → π*). This analysis helps to explain the stability of the molecule arising from hyperconjugative effects and charge delocalization. researchgate.netresearchgate.net

Table 3: Key NBO Donor-Acceptor Interactions (Hypothetical) Note: This table illustrates potential intramolecular interactions and their stabilization energies (E(2)) as would be calculated via NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π(C-C) (ring) | ~20-30 |

| σ (C-H) (methyl) | π(C-C) (ring) | ~5-7 |

| π (C-C) (ring) | σ*(C-Br) | ~2-4 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. researchgate.net The map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are attractive to electrophiles, while blue areas represent positive potential (electron-poor), attractive to nucleophiles. wolfram.com For this compound, the MEP map would show a significant negative potential around the oxygen atom of the methoxy group, making it a likely site for protonation. The aromatic ring would exhibit varied potential due to the competing electronic effects of the bromo, methyl, and methoxy substituents. acs.org

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical vibrational frequencies (FT-IR and Raman) can be computed, although they are often scaled by a factor to correct for anharmonicity and basis set deficiencies. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.nettau.ac.il These predictions are invaluable for assigning experimental spectra and confirming the molecular structure. mcbu.edu.tr

Table 4: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) Note: This table provides a hypothetical comparison to demonstrate the utility of DFT in spectroscopy.

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR Shift (O-CH3) | ~3.8 ppm | ~3.8 ppm |

| ¹³C NMR Shift (C-Br) | ~115 ppm | ~115 ppm |

| IR Frequency (C-O stretch) | ~1250 cm⁻¹ (scaled) | ~1245 cm⁻¹ |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion, conformational changes, and intermolecular interactions over time. chemrxiv.org

For this compound, MD simulations could be used to:

Investigate the rotational dynamics of the methoxy and methyl groups. researchgate.net

Analyze its solvation properties by simulating it in various solvents to understand solute-solvent interactions.

Study its behavior in a condensed phase, providing insights into liquid-state properties and intermolecular forces.

Although specific MD simulation studies focused solely on this compound are not widely documented, the methodology is a standard tool for exploring the dynamic nature of chemical systems. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Information regarding specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound is not available in the reviewed scientific literature. While QSAR is a common computational method used to correlate the chemical structure of compounds with their biological activity or other properties, dedicated studies incorporating this compound could not be found.

QSAR models are developed by analyzing a dataset of compounds with known activities and correlating these activities with calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature. The resulting mathematical models can then be used to predict the activity of new or untested compounds.

Although no specific QSAR models for this compound are published, it is possible to identify some of its computed properties from chemical databases, which could potentially be used as descriptors in a QSAR study.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H9BrO | uni.lunih.gov |

| Molecular Weight | 201.06 g/mol | nih.gov |

| XLogP3 | 3.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 199.98368 Da | nih.gov |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

These properties, particularly the octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA), are frequently employed in QSAR studies to model pharmacokinetic properties such as absorption and distribution. However, without a specific biological activity or property to model and a relevant dataset of compounds, no QSAR findings can be presented for this compound.

Reactivity and Mechanistic Studies of 2 Bromo 5 Methylanisole

Cross-Coupling Reactions

The carbon-bromine bond in 2-bromo-5-methylanisole is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, pharmaceuticals, and materials.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.orgmdma.ch this compound and its isomers are effective substrates in these reactions, leading to the formation of biaryl compounds. The reaction generally proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.gov For instance, the coupling of aryl bromides can be efficiently catalyzed by palladium complexes with phosphine (B1218219) ligands. mdpi.com While specific examples detailing the Suzuki coupling of this compound are found within broader studies, the general conditions are well-established for similar bromoanisole derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanisoles

| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-2-methylanisole (B88804) | Phenylboronic acid | ARF-Pd | Na₂CO₃ | DMF | 110 | - |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High |

Data is representative of typical conditions for related substrates. mdpi.comsemanticscholar.orgnih.gov

The Negishi coupling reaction provides another powerful method for C-C bond formation by coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is noted for its high functional group tolerance and the high reactivity of the organozinc nucleophile. jk-sci.comnih.gov The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

This compound is a suitable electrophile for Negishi couplings. For example, palladium-catalyzed cross-coupling of sulfonamide-stabilized anions with aryl bromides, including 4-bromo-2-methylanisole (an isomer), has been demonstrated. chemsrc.com The reaction's efficiency can be influenced by the choice of ligand, with bulky, electron-rich phosphine ligands often promoting the desired reductive elimination over side reactions. nih.gov

Table 2: Example of Negishi Coupling with a Bromoanisole Derivative

| Aryl Bromide | Organozinc Reagent | Catalyst System | Solvent | Temp. | Yield (%) |

|---|

This specific example illustrates the coupling of an allylic partner with 4-bromo-3-methylanisole (B1266121). core.ac.uk

Beyond Suzuki and Negishi reactions, this compound can participate in a variety of other palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. A procedure using 4-bromo-3-methylanisole and n-hexylamine has been detailed in Organic Syntheses, employing a catalyst system of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and (±)-BINAP with sodium tert-butoxide as the base, affording the N-arylated product in good yield after distillation. orgsyn.orgorgsyn.org This method is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals and material science. google.comsigmaaldrich.com

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.orgambeed.com While a specific, detailed example for this compound is not prominently featured, the reaction of 4-bromo-3-methylanisole has been mentioned in the context of scaling up syntheses using microwave irradiation, highlighting its industrial applicability. acs.org The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand. libretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org It is a fundamental tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org While general protocols are widely available, specific optimization is often required based on the substrates. organic-chemistry.orgresearchgate.net For instance, the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole has been optimized, demonstrating the feasibility of coupling complex heterocyclic bromides. researchgate.net

Negishi Coupling Reactions

Aryne Formation and Reactions

Aryl halides like this compound can serve as precursors to highly reactive intermediates known as arynes (or benzynes) upon treatment with a strong base. dokumen.pub The aryne is formed through an elimination reaction where the base abstracts a proton ortho to the bromine atom, followed by the loss of bromide. For this compound, proton abstraction can occur at the C6 position, leading to the formation of 4-methyl-3-methoxybenzyne.

Once formed, this strained intermediate rapidly reacts with available nucleophiles or dienes. dokumen.pub For example, studies on isomers like 2-bromo-3-methylanisole show that upon treatment with sodium amide, the resulting aryne can be trapped by nucleophiles like the amide ion itself. researchgate.net Similarly, 2-bromo-4-methylanisole (B1265754) is used in aryne-forming reactions for the synthesis of complex polycyclic compounds like anthraquinones. numberanalytics.com The regioselectivity of the nucleophilic addition to the unsymmetrical aryne is governed by the electronic effects of the substituents. The methoxy (B1213986) group, being a strong electron-donating group, typically directs the incoming nucleophile to the meta position.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the powerful electron-donating methoxy group and the moderately activating methyl group. The directing effects of these groups (ortho, para-directing) and the bromine (ortho, para-directing but deactivating) determine the position of further substitution. The positions ortho and para to the methoxy group (C2, C4, C6) are activated. Since C2 and C5 are occupied, the most likely positions for electrophilic attack are C4 and C6.

A key example is further bromination. The outcome of the reaction of methyl-substituted anisoles with N-bromosuccinimide (NBS) is highly dependent on the reaction conditions. In a polar solvent like acetonitrile (B52724), NBS acts as a source for an electrophilic bromine species, leading to nuclear bromination. For 3-methylanisole (B1663972), this reaction exclusively yields the 4-bromo product, demonstrating the powerful directing effect of the methoxy group. mdma.ch

Conversely, nucleophilic aromatic substitution (NAS) on this compound is generally unfavorable. NAS reactions typically require the aromatic ring to be electron-poor, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group. core.ac.uknih.gov The ring of this compound is electron-rich due to the methoxy and methyl groups, making it resistant to attack by nucleophiles under standard NAS conditions.

Reactions Involving Side-Chain Modifications

The methyl group of this compound offers another site for chemical transformation, primarily through free-radical reactions or oxidation.

The most common side-chain modification is benzylic bromination. In contrast to the electrophilic nuclear bromination observed in polar solvents, reacting methyl-substituted anisoles with N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) under radical initiation (e.g., light or AIBN) leads to bromination of the methyl group. dicp.ac.cn For instance, a patented process describes the reaction of 3-methylanisole with NBS and a radical initiator to produce 3-methoxybenzyl bromide, which can then undergo further bromination on the ring. nih.gov This selectivity arises because the reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring.

The methyl group can also be a site for oxidation. While specific studies on this compound are not prevalent, methyl groups on aromatic rings can typically be oxidized to aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). masterorganicchemistry.comchemicalbook.com Such transformations would provide access to the corresponding benzoic acid or benzaldehyde (B42025) derivatives, further expanding the synthetic utility of the parent molecule.

Benzylic Bromination (e.g., with NBS)

The functionalization of the methyl group of this compound via benzylic bromination is a challenging transformation due to the electronic properties of the substituted aromatic ring. The standard reagent for this purpose is N-Bromosuccinimide (NBS), typically used with a radical initiator or photochemical induction in a non-polar solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.commasterorganicchemistry.com The reaction aims to replace a hydrogen atom on the benzylic carbon with a bromine atom through a free-radical chain mechanism. libretexts.org

However, for activated aromatic systems such as substituted anisoles, a competing reaction, electrophilic nuclear bromination, often becomes significant or even dominant. tandfonline.com The methoxy group is a strong electron-donating group, which highly activates the aromatic ring towards electrophilic substitution. tandfonline.comresearchgate.net Consequently, even under conditions intended to favor radical pathways (e.g., irradiation), electrophilic attack on the ring can occur. researchgate.net The choice of solvent also plays a critical role; polar solvents like acetonitrile can favor the ionic mechanism, leading exclusively to ring bromination even when benzylic positions are present. mdma.ch

The outcome of the reaction is highly dependent on the substitution pattern of the anisole (B1667542) ring. Studies on various methyl-substituted anisoles with NBS demonstrate this sensitivity. For instance, 2-methylanisole (B146520) undergoes only side-chain bromination, whereas 3,5-dimethylanisole (B1630441) yields the nuclear bromination product almost exclusively. researchgate.net This suggests that the interplay of steric and electronic effects of the substituents on this compound would dictate the regioselectivity between benzylic and nuclear attack. While direct studies on this compound are not extensively detailed, the reactivity can be inferred from related compounds.

| Substrate | Reaction Conditions | Major Product Type | Reference |

|---|---|---|---|

| 2-Methylanisole | NBS, CCl₄, irradiation | Side-chain bromination | researchgate.net |

| 3,5-Dimethylanisole | NBS, CCl₄, irradiation | Nuclear bromination (at C4) | researchgate.net |

| p-Methoxytoluene | NBS, various conditions | Nuclear bromination | tandfonline.com |

| Various Methylanisoles | NBS, CH₃CN | Exclusive nuclear bromination | mdma.ch |

Oxidation and Reduction Reactions

Oxidation: The benzylic carbon of this compound is susceptible to oxidation, provided it possesses at least one hydrogen atom. masterorganicchemistry.comlibretexts.org Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly employed to oxidize alkyl side-chains of aromatic rings to carboxylic acids. This reaction is robust and proceeds through the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.com For this compound, this transformation would be expected to yield 2-bromo-5-methoxybenzoic acid.

Specifically, a solution of this compound in anhydrous tetrahydrofuran (B95107) was added to a stirred mixture of lithium in THF. ias.ac.in After one hour, the substrate 6-methyl-hept-5-ene-2-one was added, followed by liquid ammonia (B1221849). ias.ac.in This procedure resulted in the formation of a new C-C bond between the aromatic ring and the heptenone structure, demonstrating a reductive coupling application of this compound. ias.ac.in

Mechanistic Investigations of Key Transformations

The reactivity of this compound is best understood by examining the mechanisms of its key transformations. The competition between benzylic and nuclear bromination provides a clear example of how reaction pathways can be manipulated.

Mechanism of Benzylic vs. Nuclear Bromination:

Benzylic Bromination (Radical Mechanism): This reaction proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction. masterorganicchemistry.com The process is initiated by the homolytic cleavage of a small amount of Br₂ (kept at a low concentration by NBS) to form bromine radicals (Br•). masterorganicchemistry.commasterorganicchemistry.com A bromine radical then abstracts a hydrogen atom from the weakest C-H bond in the molecule, which is the benzylic C-H bond (bond dissociation energy ~90 kcal/mol). masterorganicchemistry.com This abstraction forms a resonance-stabilized benzylic radical. This radical then reacts with a Br₂ molecule to yield the benzylic bromide product and another bromine radical, which continues the chain. masterorganicchemistry.com

Nuclear Bromination (Electrophilic Mechanism): In contrast, ring bromination is an electrophilic aromatic substitution. researchgate.net This pathway is favored by the electron-rich nature of the anisole ring. The methoxy group strongly activates the ortho and para positions. In polar solvents or with trace acid, NBS can act as a source for an electrophilic bromine species (e.g., Br⁺). mdma.ch This electrophile attacks the electron-rich aromatic ring to form a sigma complex (arenium ion), which is stabilized by the substituents. Subsequent loss of a proton restores aromaticity and gives the nuclear-brominated product. researchgate.net

Hammett plot studies on the benzylic bromination of substituted toluenes reveal a negative ρ (rho) value (e.g., -1.36), which indicates the buildup of a partial positive charge in the transition state of the hydrogen abstraction step. utexas.edu This signifies that the bromine radical is electrophilic in nature, and the reaction is accelerated by electron-donating substituents on the aromatic ring. utexas.eduvt.edu

Mechanism of Reduction with Lithium/Ammonia: The reduction of aryl halides like this compound with lithium in liquid ammonia proceeds via a single-electron transfer (SET) mechanism. psgcas.ac.in The lithium metal dissolves in liquid ammonia to form a solvated electron. This powerful reducing agent transfers an electron to the aromatic ring of this compound to form a radical anion. This intermediate can then undergo one of two key pathways: loss of a bromide ion to form an aryl radical, or direct action as a nucleophile. In the documented tandem-phenylation reduction, the aryl halide is converted into an organolithium-type reagent in situ, which then performs a nucleophilic attack on the carbonyl group of the co-reactant. ias.ac.in

Applications of 2 Bromo 5 Methylanisole As a Synthetic Building Block

Precursor in Pharmaceutical Synthesis

The unique substitution pattern of 2-bromo-5-methylanisole makes it an important starting material for the creation of biologically active molecules and pharmaceutical agents. smolecule.com Its utility spans the synthesis of diverse scaffolds found in medicinal chemistry.

This compound is a key precursor in the multi-step synthesis of various biologically significant compounds. For instance, it is utilized in the preparation of complex molecules such as 1,6-bis(2-hydroxy-5-methylphenyl)pyridine and 1,8-dimethoxy-4-methylanthraquinone, which have shown potential in medicinal applications. sigmaaldrich.com The compound's reactivity allows for its incorporation into larger molecular frameworks through reactions like Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. rsc.org

The synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical drugs, often employs this compound or its derivatives. For example, derivatives of 1,3,4-oxadiazole, known for their broad range of biological activities including antibacterial and antioxidant properties, can be synthesized using precursors derived from substituted anisoles. nih.gov Similarly, the oxazole (B20620) ring, present in drugs like the anti-inflammatory oxaprozin (B1677843) and the antifungal voriconazole, can be constructed using synthetic routes that may involve intermediates derived from bromoanisole compounds. researchgate.net

Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and the development of EGFR inhibitors is an active area of research. While direct synthesis of specific EGFR inhibitors from this compound is not explicitly detailed in the provided results, the synthesis of various indole (B1671886) derivatives, which are known to act as EGFR inhibitors, highlights the importance of halogenated precursors. nih.govnih.gov For instance, the synthesis of novel 5-bromoindole-2-carboxylic acid derivatives has been shown to yield potent EGFR tyrosine kinase inhibitors. nih.gov The bromo-substituent on the indole ring is crucial for the biological activity, and similar bromo-substituted aromatic compounds like this compound can serve as foundational materials for constructing such complex heterocyclic systems.

Urolithins are metabolites produced by gut microflora from ellagitannins and are recognized for their potential antioxidant and anticancer activities. epo.org The synthesis of urolithin derivatives often involves the coupling of two precursor fragments. epo.org One of the key starting materials for these fragments is 2-bromo-5-methoxybenzoic acid, which can be prepared from precursors like this compound through oxidation of the methyl group. lookchem.com This benzoic acid derivative then undergoes reactions such as the Ullmann coupling to form the core structure of urolithins. epo.org

The development of melatonergic ligands, which target melatonin (B1676174) receptors and are investigated for treating sleep disorders and other conditions, also relies on versatile building blocks. While a direct link to this compound is not explicitly stated, the synthesis of related methoxy-substituted aromatic compounds is fundamental in this field. The specific substitution pattern of this compound makes it a potential candidate for the synthesis of novel melatonergic agents.

Development of Epidermal Growth Factor Receptor Inhibitors

Intermediate in Agrochemical Development

The applications of this compound extend to the agrochemical sector, where it serves as an intermediate in the development of compounds designed to protect crops. cymitquimica.comsmolecule.com

Research has indicated that compounds structurally related to this compound exhibit antifungal properties. smolecule.com For instance, 2,6-dibromo-4-methylanisole (B1582385) is noted for its potential use as a pesticide due to its antifungal activity. smolecule.com The presence of bromine atoms on the aromatic ring is often associated with enhanced biological activity, including antifungal effects. smolecule.com This suggests that this compound can be a valuable precursor for the synthesis of new and effective antifungal agents for agricultural use. The development of fungicides based on substituted acetophenones further underscores the potential of anisole (B1667542) derivatives in this field. researchgate.net

Beyond specific antifungal agents, this compound and related compounds are utilized in the broader development of pesticides. smolecule.com Its role as an intermediate allows for the creation of a diverse range of molecules that can be screened for various pesticidal activities, including as herbicides or insecticides. smolecule.com The chemical reactivity of the bromo and methoxy (B1213986) groups allows for the introduction of different functionalities, leading to the synthesis of novel compounds with potential applications in crop protection. smolecule.com

An extensive review of scientific literature reveals a notable scarcity of specific research focused on the applications of This compound within the requested areas of materials science and complex natural product synthesis. The available data predominantly centers on its isomer, 2-bromo-4-methylanisole (B1265754), which serves as a key building block in several of the specified applications.

As a result, a detailed article on the specific applications of this compound as a precursor for functional materials, an OLED intermediate, or in the synthesis of complex polycyclic and sesquiterpene compounds cannot be generated with scientific accuracy based on current research findings.

For context, the applications originally outlined are well-documented for the related isomer, 2-bromo-4-methylanisole :

Materials Science: The reactivity of compounds like bromo-methylanisoles is generally suited for creating functional polymers and coatings. scientificlabs.ie

Synthesis of Complex Polycyclic Compounds: 2-Bromo-4-methylanisole is a documented precursor in aryne-forming reactions used to synthesize complex polycyclic structures such as 1,8-dimethoxy-4-methylanthraquinone. sigmaaldrich.comlookchem.com

Sesquiterpene Synthesis: 2-Bromo-4-methylanisole serves as a starting material in the multi-step total synthesis of the sesquiterpene (±)-herbertenolide. scientificlabs.ienih.gov

Due to the strict requirement to focus solely on this compound, for which specific data in these precise applications is not available in the reviewed sources, the requested article cannot be provided.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds in complex mixtures. researchgate.net Its application for the analysis of 2-Bromo-5-methylanisole involves a liquid sample being passed through a column packed with a solid adsorbent material. researchgate.net Different components in the sample interact differently with the adsorbent, leading to their separation. researchgate.net

A reversed-phase HPLC (RP-HPLC) method is typically suitable for a non-polar compound like this compound. In this mode, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The separation is optimized by adjusting the mobile phase composition. scribd.com Isocratic elution, which uses a constant mobile phase composition, can provide good resolution in a short time. scribd.com For more complex mixtures, gradient elution, where the solvent composition is changed during the analysis, can be employed to improve separation efficiency. nih.govscribd.com

Detection is commonly achieved using an ultraviolet/visible (UV/Vis) detector, as aromatic compounds like anisole (B1667542) derivatives absorb light in the UV region. epa.govjrespharm.com The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. jrespharm.com For anisole derivatives, characteristic absorption peaks are observed in the UV spectrum. researchgate.net Method validation is a critical process to ensure that the analytical method is accurate, precise, specific, and robust for its intended purpose. researchgate.netscielo.br

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the compound from the column. The ratio is optimized for best separation. nih.govscribd.com |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant solvent mix; gradient changes the mix over time to improve resolution for complex samples. scribd.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. jrespharm.com |

| Detection | UV/Vis Detector at λmax (e.g., ~270-280 nm for substituted anisoles) | Quantifies the compound based on its UV absorbance. epa.gov |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique ideal for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org A GC-MS spectrum for this compound is available in the PubChem database. nih.gov

In this method, the sample is vaporized and injected into the GC, where it travels through a capillary column. The column, often a non-polar type like a ZB-5 (5%-phenyl-methylpolysiloxane), separates the components of the mixture based on their boiling points and interaction with the stationary phase. rsc.org As each component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (e.g., through electron ionization) and then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. rsc.org

For brominated aromatic compounds, GC-MS analysis can sometimes lead to the formation of analytical artifacts, especially during heated headspace analysis of aqueous samples under acidic conditions. nih.govresearchgate.net Therefore, careful control of sample preparation and analytical conditions is essential. nih.gov Advanced techniques like GC with atmospheric pressure chemical ionization (GC-APCI-MS/MS) can offer enhanced sensitivity, especially for highly brominated compounds. chromatographyonline.com Negative ion chemical ionization (NICI) is another approach that provides highly selective and sensitive detection for brominated compounds. rsc.org

Table 2: Typical GC-MS Parameters for Analysis of this compound

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | ZB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film) | rsc.orgrsc.org |

| Carrier Gas | Helium or Hydrogen | rsc.org |

| Injector Temperature | 250 °C | rsc.org |

| Oven Program | Start at 50-100 °C, ramp at 10-15 °C/min to 250-310 °C | rsc.org |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) | rsc.org |

| Ion Source Temperature | 200 °C | rsc.org |

| Mass Analyzer | Quadrupole | rsc.org |

| Monitored Ions (m/z) | Molecular ion (e.g., 199/201 for C8H9BrO) and characteristic fragment ions | nih.gov |

Spectrophotometric Methods

UV-Visible spectrophotometry is a valuable method for the direct detection and quantification of aromatic compounds. Anisole and its derivatives exhibit characteristic absorption spectra in the ultraviolet region due to π-π* electronic transitions within the benzene (B151609) ring. researchgate.netacs.org The UV spectrum of anisole shows characteristic absorption peaks, and these can be influenced by the type and position of substituents on the aromatic ring. researchgate.net

The methoxy (B1213986) group (-OCH3) on the benzene ring acts as an electron-donating group, which can cause a shift in the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. cdnsciencepub.com The presence of additional substituents like bromine and a methyl group on this compound will further modify the absorption spectrum. The UV absorption spectra of various anisole and veratrole derivatives have been recorded to study their properties. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Solvents can also influence the spectra; for instance, the fine structure of the absorption bands of anisole is more pronounced in non-polar solvents like cyclohexane (B81311) compared to polar solvents like ethanol (B145695) or water due to reduced solute-solvent interactions. cdnsciencepub.com

Table 3: UV Absorption Data for Anisole and Related Compounds

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Anisole | Methanol | ~269 nm, ~275 nm | researchgate.net |

| Anisole | Cyclohexane | ~271 nm, ~278 nm | cdnsciencepub.com |

| Anisole | Aqueous Solution | ~270 nm | acs.org |

| p-Aminoanisole | Ethanol | ~235 nm, ~299 nm | cdnsciencepub.com |

| p-Iodoanisole | Ethanol | ~234 nm | cdnsciencepub.com |

Compound Index

Environmental and Toxicological Considerations in Research

Degradation Pathways and Environmental Fate

Specific empirical data on the environmental fate of 2-Bromo-5-methylanisole is limited. However, by examining research on the broader classes of bromoanisoles and halomethoxybenzenes, its likely behavior can be inferred. These compounds are recognized for their environmental persistence and potential for long-range transport. rsc.orgvliz.be

Bromoanisoles are known to enter the atmosphere through sea-air exchange, as they can be formed naturally by the O-methylation of bromophenols produced by various marine algae and invertebrates. diva-portal.orgacs.orgacs.org Once in the atmosphere, they can be transported over vast distances, including to remote regions like the Arctic. diva-portal.orgacs.org The partitioning of these compounds between air and water is influenced by temperature and their Henry's Law constants. diva-portal.org Due to their persistence, halomethoxybenzenes are considered pervasive in the atmosphere, often at concentrations exceeding those of some regulated persistent organic pollutants (POPs). vliz.be

The degradation of bromoanisoles in the environment can occur through several mechanisms. Photodegradation, or breakdown by light, is a significant pathway. Studies on haloanisoles have shown that direct photolysis plays a more substantial role in the removal of bromoanisoles compared to their chlorinated counterparts. nih.gov The process can be enhanced by the presence of other substances; for instance, the photolysis of bromophenols, precursors to bromoanisoles, is known to generate reactive species like hydrated electrons (e⁻aq) that contribute to their degradation. researchgate.net

Advanced Oxidation Processes (AOPs) are effective in degrading these compounds in controlled environments. A study using peracetic acid combined with UV irradiation (PAA/UV) demonstrated over 92% removal of various haloanisoles. nih.gov This process generates highly reactive hydroxyl radicals (•OH), which attack the aromatic ring, leading to its breakdown. nih.gov Other potential degradation reactions for bromoanisoles include demethylation, which removes the methoxy (B1213986) group. capes.gov.brscispace.com

| Degradation Pathway | Description | Key Reactive Species | Reference |

|---|---|---|---|

| Direct Photolysis | Degradation initiated by the absorption of UV light, leading to bond cleavage. This pathway is particularly significant for bromoanisoles. | Photons (UV light) | nih.gov |

| Advanced Oxidation (e.g., PAA/UV) | Chemical treatment process that generates highly reactive species to oxidize the target compound. Effective for rapid degradation in water treatment. | Hydroxyl Radicals (•OH) | nih.gov |

| Reductive Dehalogenation | Photochemically induced process involving the removal of halogen atoms by reactive species like hydrated electrons. | Hydrated Electrons (e⁻aq) | researchgate.net |

| Demethylation | A transformation process involving the cleavage of the methyl group from the methoxy functional group. | Not Specified | capes.gov.brscispace.com |

Ecotoxicological Studies

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information for this compound based on notifications to the ECHA C&L Inventory. nih.gov While primarily focused on human health, these classifications indicate the compound's inherent biological activity.

| Hazard Class and Category | Hazard Statement | Source |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | nih.gov |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | nih.gov |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | nih.gov |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | nih.gov |

Broader studies on related compounds underscore the need for caution. A safety data sheet for the isomer 2-bromoanisole (B166433) explicitly states that it is "Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment". scbt.com Research on other halomethoxybenzenes has noted sublethal effects of chlorinated anisoles on zebrafish embryos. vliz.be Furthermore, the bromophenol precursors to bromoanisoles have been shown to cause reproductive effects in fish, highlighting the potential for toxicity within this class of chemicals. vliz.be Safety data sheets for other isomers like 5-Bromo-2-methylanisole and 4-Bromo-2-methylanisole (B88804) consistently advise that the compound should not be released into the environment and that drains should not be contaminated, although specific ecotoxicity data is lacking. fishersci.comthermofisher.comfishersci.ie

Waste Management and Green Disposal Protocols

Proper management and disposal of waste containing this compound are essential to prevent environmental contamination. In a research setting, all waste streams must be handled in accordance with local, state, and federal regulations. scbt.com

Segregation and Handling: The primary step in responsible waste management is proper segregation. Waste containing this compound should be collected in designated, clearly labeled "Halogenated Organic Waste" containers. sciencemadness.org This prevents mixing with non-halogenated solvents, which may undergo different and less intensive disposal processes. sciencemadness.org Original containers should be used for storage, and uncleaned containers should be treated as the product itself.

Disposal Technologies: Several disposal methods are suitable for halogenated aromatic compounds, though the choice depends on available facilities and local regulations.

Incineration: High-temperature incineration is a common method for the destruction of hazardous organic waste. sciencemadness.org For aromatic compounds, specialized incinerators are necessary to ensure complete combustion and prevent the atmospheric release of the substance or hazardous byproducts like hydrogen bromide gas. sciencemadness.orgcdhfinechemical.com In some industrial applications, incineration is paired with energy recovery, and for waste streams with high bromine content, bromine itself can be recovered and recycled. bsef.com